1-(Pent-4-ynoyl)piperidin-4-one
Description
Properties
IUPAC Name |
1-pent-4-ynoylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-4-10(13)11-7-5-9(12)6-8-11/h1H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASZLRGDVIACME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation with Pent-4-ynoyl Chloride
Piperidin-4-one reacts with pent-4-ynoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of piperidin-4-one attacks the electrophilic carbonyl carbon of the acyl chloride.
Example Protocol :
Palladium-Catalyzed Alkyne Coupling
A palladium-catalyzed syn-hydrostannation of 4-pentyn-1-ol generates a stannyl intermediate, which undergoes cross-coupling with piperidin-4-one derivatives. This method, adapted from lactimidomycin synthesis, ensures precise stereochemical control.
Key Steps :
-
Stannylation : 4-Pentyn-1-ol reacts with tributyltin hydride and Pd(PPh₃)₄ to form (E)-stannyl alcohol.
-
Coupling : The stannyl group is displaced by a brominated piperidin-4-one intermediate under Stille coupling conditions.
Optimized One-Pot Synthesis
Recent advances combine piperidine ring formation and acylation in a single pot. A Pd-catalyzed enynamide cycloisomerization, reported in the synthesis of Lepadin alkaloids, constructs the piperidine core while introducing the pent-4-ynoyl group.
Procedure :
-
Cycloisomerization : Enynamide substrates undergo Pd-catalyzed (e.g., Pd(OAc)₂) cyclization at 80°C in toluene.
-
In Situ Acylation : Addition of pent-4-ynoic anhydride and DMAP (catalyst) acylates the nitrogen post-cyclization.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acylation | Nucleophilic substitution | 70–75 | 95–98 | Simple, low-cost reagents | Requires acyl chloride synthesis |
| Pd-catalyzed coupling | Stille coupling, stannylation | 80–85 | 97–99 | Stereochemical control | Toxic tin byproducts |
| One-pot synthesis | Cycloisomerization, acylation | 85–90 | 98–99.5 | High efficiency, minimal steps | High catalyst cost |
Functionalization and Stability Considerations
The pent-4-ynoyl group’s alkyne moiety is sensitive to oxidation and polymerization. Strategies to enhance stability include:
-
Protection with Trimethylsilyl (TMS) Groups : TMS-protected alkynes prevent side reactions during synthesis.
-
Low-Temperature Storage : Final products are stored at –20°C under inert atmosphere to prevent degradation.
Industrial-Scale Adaptations
The patent-described process for 4-piperidone HCl hydrate has been modified for large-scale production of this compound:
-
Continuous Flow Etherification : TMOF and PTSA are fed continuously into a methanol reactor at 40°C, reducing batch time by 50%.
-
Catalytic Distillation : Unreacted reagents are recycled via distillation, improving atom economy to >90%.
Emerging Catalytic Approaches
Indium(III) chloride (InCl₃) has shown promise in mediating three-component reactions for similar quinazolinone derivatives. Applied to this compound, InCl₃ facilitates:
Chemical Reactions Analysis
Types of Reactions: 1-(Pent-4-ynoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pent-4-ynoyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidin-4-one derivatives.
Scientific Research Applications
1-(Pent-4-ynoyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Pent-4-ynoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidin-4-one derivatives exhibit significant variability in biological activity, physicochemical properties, and synthetic accessibility depending on their substituents. Below is a detailed comparison with structurally related analogs:
Structural and Functional Group Variations
- 1-(2-Chlorobenzoyl)piperidin-4-one (CAS: 1016700-87-0): Substituent: 2-Chlorobenzoyl group. Molecular Weight: 237.69 g/mol. The aromatic ring may contribute to π-π stacking in biological targets .
1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one (CAS: 51137-77-0):
(3E,5E)-3,5-Bis(4-methylbenzylidene)-1-(4-phenylthiazol-2-yl)piperidin-4-one :
Physicochemical Properties
A comparison of selected piperidin-4-one derivatives is summarized in Table 1:
| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Rf Value (TLC) | Key Functional Groups |
|---|---|---|---|---|---|
| 1-(Pent-4-ynoyl)piperidin-4-one* | Pent-4-ynoyl | ~195.24 | N/A | N/A | Alkyne, ketone |
| 1-(2-Chlorobenzoyl)piperidin-4-one | 2-Chlorobenzoyl | 237.69 | N/A | N/A | Aromatic, Cl, ketone |
| 1-(8-Hydroxynon-5-yn-4-yl)piperidin-4-one | Hydroxy-alkyne chain | ~225.30 | N/A | 0.4 (1:1 hexane/EtOAc) | Alkyne, hydroxyl, ketone |
| 1-(4-Methylthiazol-2-yl)piperidin-4-one | 4-Methylthiazole | 196.27 | N/A | N/A | Thiazole, ketone |
*Theoretical values for this compound are inferred from analogs .
Stability and Reactivity
- This compound: The alkyne group may participate in Huisgen cycloadditions (click chemistry), enabling bioconjugation or polymer synthesis. Stability under normal conditions is expected, similar to other piperidin-4-one derivatives .
- 1-(2-Chlorobenzoyl)piperidin-4-one : Stable at room temperature but may hydrolyze under strongly acidic or basic conditions due to the labile acyl chloride-derived bond .
Key Research Findings and Implications
Structure-Activity Relationships : Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity and bioactivity, while bulky substituents (e.g., morpholine, thiazole) improve solubility and target specificity .
Synthetic Flexibility : The piperidin-4-one core supports diverse functionalization strategies, including acylation, condensation, and cross-coupling, enabling tailored design for drug discovery .
Safety Profile : Piperidin-4-one derivatives are generally stable under standard handling conditions, though reactive substituents (e.g., alkyne, thiol) require precautions to avoid hazardous reactions .
Biological Activity
1-(Pent-4-ynoyl)piperidin-4-one is a chemical compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring substituted with a pent-4-ynoyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound's structure includes a piperidine ring, which is known for its diverse biological activities, and a pent-4-ynoyl chain that may enhance lipophilicity and receptor binding capabilities.
The biological activity of this compound is thought to involve several mechanisms:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes. For instance, similar piperidine derivatives have been shown to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is relevant in hormone-dependent tumor growth .
Receptor Interaction: It is hypothesized that this compound could interact with various receptors, potentially modulating their activity. This interaction could lead to downstream effects on cellular signaling pathways.
Neuroprotective Effects: Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties, possibly through the inhibition of neuroinflammation pathways .
Biological Activities
Recent studies have indicated several biological activities associated with this compound:
Case Studies
Several case studies highlight the biological implications of this compound:
- Neuroprotection in Alzheimer's Disease Models:
- Antitumor Activity:
- Enzyme Inhibition Studies:
Comparative Analysis
Comparing this compound with structurally similar compounds provides insights into its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(Piperidin-1-yl)pent-4-enone | Lacks the pentynoyl group | Lower neuroprotective effects |
| 1-(3-Hydroxypiperidin-1-yl)butanone | Shorter carbon chain | Reduced enzyme inhibition potency |
| 1-(3-Hydroxypiperidin-1-yl)hexanone | Longer carbon chain | Enhanced solubility but reduced potency |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Pent-4-ynoyl)piperidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves acylation of piperidin-4-one with pent-4-ynoyl chloride under controlled conditions. Key variables include temperature (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane for polarity control), and stoichiometric ratios (1:1.2 for amine:acyl chloride to minimize side products). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization requires monitoring reaction progress via TLC and adjusting catalyst loading (e.g., triethylamine as a base) .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : -NMR to identify proton environments (e.g., ketone protons at δ 2.5–3.0 ppm, alkyne protons at δ 1.8–2.2 ppm).
- IR : Confirm carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2100 cm) functional groups.
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of vapors (especially during solvent evaporation).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis using Design of Experiments (DOE)?
- Methodological Answer : Apply a factorial design to test variables (temperature, solvent polarity, catalyst concentration). Use response surface methodology (RSM) to model interactions and predict optimal conditions. For example, a central composite design with 3 levels for each factor can identify nonlinear relationships between variables and yield. Statistical software (e.g., Minitab, JMP) aids in analyzing DOE data and generating contour plots .
Q. What strategies address contradictory data in pharmacological studies involving this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, incubation time).
- Meta-Analysis : Pool data from independent studies to identify trends obscured by small sample sizes.
- Mechanistic Profiling : Use knock-out models or competitive binding assays to validate target specificity.
- Error Analysis : Quantify instrument variability (e.g., LC-MS calibration drift) and biological replicates .
Q. How can in silico modeling predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like Gaussian or Schrödinger Suite. Parameterize the force field for the compound’s electronic structure (DFT calculations at B3LYP/6-31G* level). Simulate solvation effects (explicit water models) and analyze protonation states via pKa prediction tools (e.g., MarvinSketch). Validate predictions with experimental UV-Vis spectroscopy at pH 3–10 .
Q. What experimental frameworks are suitable for studying the metabolic pathways of this compound in vitro?
- Methodological Answer :
- Hepatic Microsome Assays : Incubate with NADPH-supplemented microsomes (human or rodent).
- LC-HRMS : Track metabolite formation (e.g., hydroxylation at the alkyne or piperidine ring).
- CYP450 Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .
Q. How can comparative studies with structurally analogous piperidine derivatives enhance understanding of this compound's bioactivity?
- Methodological Answer : Design a structure-activity relationship (SAR) study:
- Structural Variants : Synthesize analogs with modified alkyne length (e.g., pent-3-ynoyl) or piperidine substituents.
- Assays : Test against target receptors (e.g., GPCRs) using radioligand binding or functional cAMP assays.
- Computational Docking : Compare binding poses in AutoDock Vina to correlate substituent effects with affinity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
